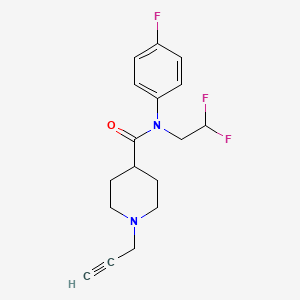

![molecular formula C19H15NO7 B2487073 3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate CAS No. 304693-84-3](/img/structure/B2487073.png)

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzo[b]furans and related derivatives can be achieved through various methods. One approach involves the cyclization of alkanoic acids under classical Perkin reaction conditions, leading to compounds such as 2-alkyl-7-methoxy-5-nitrobenzo[b]furans (Kowalewska & Kwiecień, 2008). Other methods include the regioselective electrophilic aromatic substitution to introduce substituents to carbon-3 of benzo[b]furans, demonstrating the versatility of synthetic strategies for functionalizing these compounds (Yang et al., 1992).

Molecular Structure Analysis

The molecular structure of benzo[b]furan derivatives can be characterized by various spectroscopic methods. For instance, the structure of 5-nitro-2,3-dihydrobenzo[b]furans was determined chemically and by 13C NMR spectroscopy (Fanghänel et al., 1986). X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses further aid in elucidating the crystal structure of these compounds, providing insights into their molecular geometry and electronic structure (Rahmani et al., 2017).

Chemical Reactions and Properties

Benzo[b]furans undergo a variety of chemical reactions, including iodocyclization, which is a broadly applicable synthesis method for 3-iodobenzo[b]furans (Okitsu et al., 2008). These compounds can also be functionalized through cascade rearrangements, demonstrating their reactivity and potential for generating diverse molecular architectures (Molotov et al., 2003).

科学的研究の応用

1. Chemical Synthesis and Mechanisms

3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate and its derivatives are explored in chemical synthesis. For example, Kowalewska and Kwiecień (2008) discussed the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furan and related compounds, providing insight into the mechanisms of the Perkin cyclization of related acids under classical reaction conditions (Kowalewska & Kwiecień, 2008).

2. Anticancer and Antiangiogenic Activities

Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives, including compounds with 2-methoxy/ethoxycarbonyl groups, to evaluate their anticancer activities. They found that these compounds, including one with a methoxycarbonyl group, showed significant antiproliferative activity and inhibited cancer cell growth at nanomolar concentrations (Romagnoli et al., 2015).

3. Photochromic Properties

Rybalkin et al. (2014) explored the synthesis and photochromic properties of various fulgides and fulgimides, including derivatives of 5-alkoxybenzo[b]furan. They found that these compounds exhibit high stability to photodegradation and possess fluorescent properties (Rybalkin et al., 2014).

4. Synthesis of Novel Nitroaromatic Compounds

Dias et al. (2015) reported the synthesis of new nitroaromatic compounds, including derivatives of benzo[b]furan, and evaluated their anti-leishmanial activity. They found that the electroactive nitro group's presence is important for biological activity, highlighting potential pharmaceutical applications (Dias et al., 2015).

作用機序

Target of action

Many organic compounds like this one are used in the synthesis of more complex molecules. They can act as building blocks in reactions like the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of action

In the Suzuki–Miyaura coupling, the compound could potentially act as an organoboron reagent . The reaction involves an oxidative addition step with formally electrophilic organic groups, and a transmetalation step with formally nucleophilic organic groups .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Result of action

The molecular and cellular effects of a compound depend on its specific targets and mode of action. For example, some benzofuran derivatives have antimicrobial properties .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary widely depending on their specific structure. For instance, 3-(Ethoxycarbonyl)furan-5-boronic Acid Pinacol Ester has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

ethyl 2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO7/c1-3-25-19(22)17-11(2)26-16-8-7-14(10-15(16)17)27-18(21)12-5-4-6-13(9-12)20(23)24/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXBCAAKIYNUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)

![2-[(2-Methylpropan-2-yl)oxy]ethanethiol](/img/structure/B2487000.png)

![4-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2487001.png)

![N-(4-methylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2487004.png)

![2-[1-(Furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B2487008.png)

![7-Chloro-2-[(2-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B2487009.png)